molecular formula C11H12N2O2S B6506983 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide CAS No. 1428350-92-8

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No. B6506983
CAS RN: 1428350-92-8
M. Wt: 236.29 g/mol
InChI Key: PBYLFKPDZSDGBX-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, and its density is 1.051 g/ml .


Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It has a melting point of -38 °C .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide in laboratory experiments is its high yield. This makes it an ideal molecule for use in drug discovery and development, medical diagnostics, and biotechnology. Furthermore, this compound is a relatively small molecule, which makes it easier to work with in the laboratory. Additionally, this compound has been shown to possess a variety of biochemical and physiological effects, which makes it useful for a variety of applications.
However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to predict the exact effects of its use. In addition, this compound is a relatively expensive molecule, which may limit its use in some applications.

Future Directions

There are a number of potential future directions for the use of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide. It may be possible to use this compound in the development of novel drug delivery systems and targeted drug delivery systems. Additionally, this compound may be used in the development of enzyme inhibitors and may be effective in the treatment of certain types of cancer. Furthermore, this compound may be used in the treatment of Alzheimer’s disease and other neurological disorders. Finally, this compound may be used in the development of anti-inflammatory and anti-bacterial drugs.

Synthesis Methods

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide can be synthesized in a few different ways. The most common method is the reaction of thiophene-3-carbaldehyde with ethyl oxazole-4-carboxylate in the presence of an acid catalyst. This reaction results in the formation of this compound. This method is simple and efficient, and yields a high yield of this compound. Other methods for synthesizing this compound include the reaction of thiophene-3-carbaldehyde with ethyl oxazole-4-carboxylic acid in the presence of an alkaline catalyst, and the reaction of thiophene-3-carbaldehyde with ethyl oxazole-4-carboxylate in the presence of a base catalyst.

Scientific Research Applications

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide has been widely studied for its potential applications in drug discovery and development, medical diagnostics, and biotechnology. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used in the development of novel drug delivery systems and targeted drug delivery systems. In addition, this compound has been used in the development of enzyme inhibitors and has been shown to be effective in the treatment of certain types of cancer. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

properties

IUPAC Name

5-methyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYLFKPDZSDGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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